N'-[(E)-{2-[(3-bromobenzyl)oxy]naphthalen-1-yl}methylidene]-2-(2-bromophenoxy)acetohydrazide
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Overview
Description
2-(2-BROMOPHENOXY)-N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a combination of bromophenyl, naphthyl, and acetohydrazide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-BROMOPHENOXY)-N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:
Formation of the Bromophenoxy Intermediate: The initial step involves the reaction of 2-bromophenol with an appropriate alkylating agent to form 2-bromophenoxy derivative.
Synthesis of the Naphthyl Intermediate: The next step involves the reaction of 3-bromobenzyl alcohol with naphthalene-1-carbaldehyde under acidic conditions to form the naphthyl intermediate.
Condensation Reaction: The final step involves the condensation of the bromophenoxy intermediate with the naphthyl intermediate in the presence of acetohydrazide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-BROMOPHENOXY)-N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-BROMOPHENOXY)-N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound may be explored for its potential as a therapeutic agent due to its unique structural features.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of 2-(2-BROMOPHENOXY)-N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. These interactions can lead to modulation of biological pathways, which may result in therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-BROMOPHENOXY)-N’-[(E)-{2-[(3-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYLIDENE]ACETOHYDRAZIDE
- 2-(2-BROMOPHENOXY)-N’-[(E)-{2-[(3-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYLIDENE]ACETOHYDRAZIDE
Uniqueness
2-(2-BROMOPHENOXY)-N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYLIDENE]ACETOHYDRAZIDE is unique due to the presence of both bromophenyl and naphthyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H20Br2N2O3 |
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Molecular Weight |
568.3 g/mol |
IUPAC Name |
2-(2-bromophenoxy)-N-[(E)-[2-[(3-bromophenyl)methoxy]naphthalen-1-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C26H20Br2N2O3/c27-20-8-5-6-18(14-20)16-32-24-13-12-19-7-1-2-9-21(19)22(24)15-29-30-26(31)17-33-25-11-4-3-10-23(25)28/h1-15H,16-17H2,(H,30,31)/b29-15+ |
InChI Key |
KXULDUVWWSGKNF-WKULSOCRSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)COC3=CC=CC=C3Br)OCC4=CC(=CC=C4)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)COC3=CC=CC=C3Br)OCC4=CC(=CC=C4)Br |
Origin of Product |
United States |
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